molecular formula C14H21NO4 B15006849 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl furan-2-carboxylate

1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl furan-2-carboxylate

Cat. No.: B15006849
M. Wt: 267.32 g/mol
InChI Key: KMYCKQRDXFVEHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl furan-2-carboxylate is an organic compound that has garnered interest due to its unique chemical structure and properties. It is classified as a hydroxylamine and is known for its stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl furan-2-carboxylate typically involves the reaction of 1-hydroxy-2,2,6,6-tetramethylpiperidine with furan-2-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond between the hydroxylamine and the carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl furan-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to scavenge reactive oxygen species (ROS). The hydroxylamine group can donate electrons to neutralize ROS, thereby preventing oxidative damage to cells and tissues. This mechanism is particularly relevant in biological systems where oxidative stress is a concern .

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO): A well-known nitroxide radical with similar antioxidant properties.

    4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL): Another nitroxide radical used in similar applications.

    Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite: A related compound used as a stabilizer in polymers .

Uniqueness

1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl furan-2-carboxylate is unique due to its ester linkage with furan-2-carboxylic acid, which imparts distinct chemical properties and reactivity compared to other similar compounds. This unique structure allows for specific applications in both research and industry .

Properties

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) furan-2-carboxylate

InChI

InChI=1S/C14H21NO4/c1-13(2)8-10(9-14(3,4)15(13)17)19-12(16)11-6-5-7-18-11/h5-7,10,17H,8-9H2,1-4H3

InChI Key

KMYCKQRDXFVEHQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1O)(C)C)OC(=O)C2=CC=CO2)C

Origin of Product

United States

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